DL-CYSTEINE, S-BENZYL (1-13C)
Description
Significance of Stable Isotope Tracers in Elucidating Complex Biological Pathways
The application of stable isotope tracers has revolutionized our understanding of complex biological pathways. By introducing a labeled substrate into a system, scientists can track its conversion into various metabolites, thereby mapping out metabolic networks and quantifying the flow of molecules through different routes. wikipedia.orgalliedacademies.orgspringernature.com This approach, often coupled with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the direct measurement of biosynthesis, degradation, and remodeling of biomolecules. diagnosticsworldnews.comnih.gov
Key applications of stable isotope tracers in biological research include:
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a cell or organism. wikipedia.org
Pathway Discovery: Identifying novel metabolic pathways and intermediates. nih.gov
Proteomics: Studying protein expression, turnover, and post-translational modifications. creative-proteomics.com
Drug Metabolism Studies: Investigating the biotransformation of pharmaceutical compounds.
The insights gained from these studies are crucial for understanding the physiological and pathological states of organisms, paving the way for advancements in medicine, agriculture, and environmental science. diagnosticsworldnews.com
Rationale for Site-Specific Carbon-13 Labeling at the Carboxyl Position (C-1) in Amino Acid Derivatives
The strategic placement of a stable isotope at a specific atomic position within a molecule, known as site-specific labeling, offers a higher degree of precision in tracking biochemical transformations. nih.govnih.gov Labeling the carboxyl carbon (C-1) of an amino acid with ¹³C is a particularly common and informative strategy.
The rationale for C-1 labeling stems from the central role of the carboxyl group in amino acid metabolism. This position is involved in key reactions such as decarboxylation and peptide bond formation. By tracking the ¹³C label at the C-1 position, researchers can gain specific insights into:
Decarboxylation Reactions: Monitoring the loss of the carboxyl group as carbon dioxide, a fundamental step in many metabolic pathways.
Peptide Synthesis: Following the incorporation of the amino acid into a protein backbone.
Metabolic Fates: Distinguishing the fate of the carboxyl carbon from other carbons in the amino acid skeleton.
This targeted approach minimizes isotopic scrambling, where the label spreads to other positions in the molecule or other molecules, which can complicate data interpretation. researchgate.net The distinct mass shift created by the ¹³C isotope allows for clear detection and quantification by mass spectrometry. nih.gov
Overview of DL-Cysteine, S-Benzyl (1-13C) as a Research Tool and its Academic Relevance
DL-Cysteine, S-Benzyl (1-13C) is a derivative of the amino acid cysteine where the thiol group is protected by a benzyl (B1604629) group, and the carboxyl carbon is labeled with ¹³C. chemicalbook.com This specific compound serves as a valuable tool in various research applications. The S-benzyl group provides stability and prevents the free thiol from undergoing unwanted side reactions, while the ¹³C label at the C-1 position allows for precise tracing in metabolic studies. evitachem.com
The academic relevance of DL-Cysteine, S-Benzyl (1-13C) is underscored by its use in studies aimed at understanding the role of cysteine in biological processes. Cysteine is a crucial amino acid involved in protein structure, antioxidant defense (as a precursor to glutathione), and various enzymatic reactions. Research utilizing this labeled compound can help elucidate the metabolic pathways of cysteine and its derivatives under different physiological and pathological conditions. For instance, studies on the effects of S-benzyl-L-cysteine, an OAS-TL inhibitor, on plant growth and photosynthesis highlight the importance of understanding cysteine metabolism. researchgate.netresearchgate.net
The use of the DL-racemic mixture allows for the investigation of stereospecific enzymes and transport systems that may differentiate between the D- and L-isomers of cysteine. Furthermore, the precise mass of the labeled compound makes it an excellent internal standard for quantitative mass spectrometry-based proteomics and metabolomics experiments. chempep.com
Interactive Data Table: Properties of DL-Cysteine, S-Benzyl (1-13C)
| Property | Value |
| CAS Number | 77284-35-6 chemicalbook.comchemsrc.comeurisotop.com |
| Molecular Formula | C₆H₅CH₂SCH₂CH(NH₂)*COOH (with ¹³C at the carboxyl position) eurisotop.com |
| Molecular Weight | Approximately 212.27 g/mol eurisotop.com |
| Appearance | White to off-white powder sigmaaldrich.com |
| Purity | Typically ≥98% eurisotop.com |
Properties
Molecular Weight |
212.27 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Dl Cysteine, S Benzyl 1 13c
Strategies for Carbon-13 Introduction at the Carboxyl Carbon
The specific placement of a ¹³C atom at the carboxyl carbon (C-1 position) is a critical step in the synthesis of DL-Cysteine, S-Benzyl (1-¹³C). This is achieved through carefully designed synthetic routes that utilize precursors enriched with the ¹³C isotope.
Chemical Synthesis Approaches Utilizing ¹³C-Enriched Precursors
Chemical synthesis provides a direct and versatile method for introducing the ¹³C label. A common strategy involves the use of ¹³C-labeled starting materials, which are then incorporated into the cysteine backbone through a series of chemical reactions. For instance, a Strecker synthesis can be adapted for this purpose, starting with a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN). usda.gov The reaction of K¹³CN with an appropriate aldehyde and ammonia (B1221849) derivative generates an α-amino nitrile, which upon hydrolysis, yields the desired ¹³C-carboxyl-labeled amino acid.
Another approach involves the use of ¹³C-labeled carbonates or carbon dioxide as the source of the isotopic label. These can be incorporated through carboxylation reactions, where a suitable organic substrate is reacted with the ¹³C source to introduce the labeled carboxyl group. The choice of precursor and reaction pathway depends on factors such as the desired yield, isotopic purity, and the stereochemical outcome of the synthesis.
Enzymatic or Semi-Synthetic Routes for Stereoselective Labeling
Enzymatic and semi-synthetic methods offer a high degree of stereoselectivity, which can be advantageous for producing specific enantiomers of the labeled amino acid. tandfonline.comd-nb.info These methods often employ enzymes that catalyze the formation or modification of amino acids with high specificity. For example, a transaminase could be used to convert a ¹³C-labeled α-keto acid precursor into the corresponding L-amino acid.
A combined chemical and enzymatic approach can also be employed. tandfonline.comd-nb.info In such a "chemo-enzymatic" synthesis, a ¹³C-labeled precursor is first synthesized chemically and then subjected to an enzymatic transformation to introduce the desired stereochemistry. tandfonline.comd-nb.info This strategy leverages the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to produce enantiomerically pure, isotopically labeled amino acids.
Benzyl (B1604629) Protection Strategies for the Thiol Group in Cysteine Synthesis
The thiol group of cysteine is highly reactive and can interfere with subsequent reactions during peptide synthesis or other modifications. Therefore, it is crucial to protect this group with a suitable protecting group. The benzyl group (Bzl) is a widely used protecting group for the cysteine thiol due to its stability under various reaction conditions and its relatively straightforward removal. researchgate.netrsc.orgucl.ac.uk
The S-benzylation of cysteine is typically achieved by reacting cysteine with a benzyl halide, such as benzyl chloride or benzyl bromide, in a basic solution. ontosight.ai This reaction results in the formation of a stable thioether linkage, effectively masking the reactivity of the thiol group. The benzyl group is stable to both acidic and basic conditions commonly used in peptide synthesis, making it a robust choice for protecting the cysteine side chain. rsc.orgucl.ac.uk
The removal of the benzyl group can be accomplished using strong reducing agents, such as sodium in liquid ammonia, or by catalytic hydrogenolysis. ucl.ac.uk The choice of deprotection method depends on the compatibility with other functional groups present in the molecule.
| Protecting Group | Structure | Removal Conditions |
| Benzyl (Bzl) | -CH₂-Ph | Na/NH₃(liq.), HF, TMSBr |
| Trityl (Trt) | -C(Ph)₃ | Acid, Ag(I), Hg(II) |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Hg(II), I₂, Pd(II) |
| 4-Methoxybenzyl (Mob) | -CH₂-Ph-OCH₃ | TFA |
Stereochemical Considerations and Resolution of DL-Enantiomers in Labeled Synthesis
Many chemical syntheses of amino acids, including the Strecker synthesis, result in a racemic mixture of D and L enantiomers (a DL-mixture). usda.gov Since biological systems are typically stereospecific, often utilizing only the L-enantiomer, the resolution of these enantiomers is a critical step. justia.com
Several methods can be employed to separate the D and L enantiomers of S-benzyl cysteine. One common approach is through the formation of diastereomeric salts. By reacting the DL-amino acid with a chiral resolving agent, a mixture of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Chromatographic techniques are also widely used for enantiomeric resolution. Chiral chromatography, using a chiral stationary phase, can directly separate the enantiomers. Alternatively, the DL-amino acid can be derivatized with a chiral reagent, such as Marfey's reagent, to form diastereomers that can be separated on a standard reversed-phase HPLC column. researchgate.net
Purification and Isolation Techniques for Labeled S-Benzyl Cysteine Derivatives
After synthesis and resolution, the labeled S-benzyl cysteine must be purified to remove any unreacted starting materials, byproducts, and residual solvents. The purification method of choice depends on the physical and chemical properties of the compound.
Crystallization is a common technique for purifying solid compounds. By dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, impurities can be left behind in the solution.
Chromatography is another powerful purification tool. nih.gov Techniques such as column chromatography, preparative high-performance liquid chromatography (HPLC), and ion-exchange chromatography can be used to separate the desired product from impurities based on differences in their physical and chemical properties, such as polarity, size, and charge.
Analytical Validation of Synthetic Products: Confirmation of Isotopic Enrichment and Regiospecificity
The final step in the synthesis of DL-Cysteine, S-Benzyl (1-¹³C) is the analytical validation of the product to confirm its identity, purity, isotopic enrichment, and the specific location of the ¹³C label. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of the ¹³C isotope. nih.govnih.gov The mass spectrum of the labeled compound will show a molecular ion peak that is one mass unit higher than that of the unlabeled compound, confirming the successful incorporation of a single ¹³C atom. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. nih.gov
Chromatographic Purity: Analytical HPLC is used to determine the purity of the final product. By comparing the chromatogram of the synthesized compound to that of a known standard, the presence of any impurities can be detected and quantified.
| Analytical Technique | Information Provided |
| ¹³C NMR | Confirmation and position of ¹³C label |
| ¹H NMR | Overall molecular structure |
| Mass Spectrometry | Molecular weight, confirmation of isotopic enrichment |
| HPLC | Purity of the final product |
Applications in Metabolic Pathway Elucidation and Flux Analysis
Tracing of Carbon-13 through Central Carbon and Sulfur Metabolism in Model Systems
The use of stable isotopes like ¹³C has become a primary technique for investigating cellular metabolism. nih.gov By introducing a ¹³C-labeled substrate, such as DL-Cysteine, S-benzyl (1-13C), into a biological system, scientists can trace the journey of the labeled carbon atom as it is incorporated into downstream metabolites. royalsocietypublishing.org This provides a detailed map of active metabolic pathways. royalsocietypublishing.org The S-benzyl group in DL-Cysteine, S-benzyl (1-13C) provides stability, while the ¹³C label at a specific position allows for precise tracking. ontosight.ai
Investigation in Microbial Metabolic Networks
In microbial systems, ¹³C-labeling is a powerful tool for defining the structure of metabolic pathways and quantifying the flow of carbon through them. royalsocietypublishing.orgnih.gov When microbes are cultured with a ¹³C-labeled substrate, the label is distributed throughout the metabolic network, creating unique labeling patterns in various metabolites, including proteinogenic amino acids. jove.com Analysis of these patterns, often via mass spectrometry, reveals which pathways are active. nih.govjove.com For instance, tracing the ¹³C from labeled cysteine can elucidate its contribution to the synthesis of other molecules and its role in the central carbon and sulfur metabolism of microorganisms. researchgate.net This approach has been instrumental in discovering new enzyme functions and understanding metabolic responses to genetic or environmental changes. royalsocietypublishing.orgmdpi.com
A common strategy involves using a specifically labeled substrate, which makes it easier to track the carbon atom's progression through various biochemical reactions. nih.gov The data gathered from these experiments can be used to construct and validate metabolic models, providing a quantitative understanding of microbial physiology. nih.govmdpi.com
Table 1: Applications of ¹³C-Labeling in Microbial Metabolism
| Application | Description | Key Findings |
|---|---|---|
| Pathway Elucidation | Identifying active metabolic routes by tracing the incorporation of ¹³C from a labeled substrate into various metabolites. royalsocietypublishing.orgjove.com | Can confirm the activity of known pathways and lead to the discovery of novel enzymatic reactions. royalsocietypublishing.org |
| Metabolic Engineering | Guiding the genetic modification of microorganisms to improve the production of desired biochemicals by identifying metabolic bottlenecks. mdpi.com | Has successfully enhanced the microbial production of various chemicals by optimizing precursor supply. mdpi.com |
| Community Metabolism | Investigating the metabolic interactions and functions of different species within a microbial community. royalsocietypublishing.org | Can reveal how carbon sources are utilized and partitioned among community members. osti.gov |
Application in Plant Metabolism Studies
Isotopic labeling with ¹³CO₂ or labeled compounds is a cornerstone of plant metabolism research, enabling the study of carbon fixation, allocation, and the turnover of metabolites and proteins. researchgate.netnih.gov While ¹³CO₂ is widely used for studying photosynthetic carbon metabolism, introducing labeled amino acids like ¹³C-cysteine can provide specific insights into sulfur metabolism and its connections to central carbon pathways. researchgate.net
Researchers can track the ¹³C label from cysteine to understand its conversion to other sulfur-containing compounds and its role in protein synthesis. acs.org This is particularly valuable as some amino acids, including cysteine, can be challenging to analyze due to their lower concentrations and potential degradation during sample processing. acs.org Techniques like high-resolution mass spectrometry can overcome some of these challenges by allowing the analysis of labeled peptides, providing information about the isotopic enrichment of individual amino acids. acs.org
Use in Mammalian Cell Culture Systems (Non-clinical)
In mammalian cell cultures, ¹³C-labeled substrates are extensively used to study the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer. nih.govnih.gov Glucose and glutamine are the most consumed nutrients by proliferating cells, but the metabolism of other amino acids, including cysteine, is also crucial. nih.govscispace.com
By supplying ¹³C-labeled cysteine to cell cultures, researchers can trace its incorporation into glutathione (B108866), a critical antioxidant, and other metabolites. biorxiv.orgnih.gov This helps in understanding how cells maintain redox balance and how this process might be altered in disease. scispace.com Such studies have revealed that while some cancer cells are highly dependent on exogenous cystine for survival, the specifics of cysteine metabolism can vary significantly between different cell and tissue types. biorxiv.orgnih.gov For example, deep labeling studies in human cancer cells have shown that while many central metabolic pathways are active, the synthesis of certain amino acids like cysteine from methionine via the transsulfuration pathway can be inactive. nih.gov
Application in Ex Vivo Tissue Studies
Ex vivo tissue slice cultures provide a valuable platform for studying metabolism in a system that preserves the three-dimensional cellular architecture of the original tissue. nih.govescholarship.org This method allows for stable isotope labeling studies on freshly resected tissues, offering insights that are more physiologically relevant than those from cell cultures alone. nih.govescholarship.org
In this context, ¹³C-labeled substrates, including amino acids, are used to investigate tissue-specific metabolic pathways. nih.govnih.gov For example, studies using ¹³C-labeled serine and cystine in murine tissues have characterized the differences in de novo cysteine synthesis and uptake across various organs and their corresponding tumors. nih.gov Such research has demonstrated that de novo synthesis is high in the liver and pancreas but absent in the lung, whereas cystine uptake is a universal feature. nih.gov These ex vivo studies are crucial for understanding the metabolic phenotypes of different tissues and how they are rewired in diseases like cancer. nih.govescholarship.org
Quantification of Metabolic Fluxes via 13C-Metabolic Flux Analysis (13C-MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govcreative-proteomics.com It involves feeding cells a ¹³C-labeled substrate and then measuring the isotopic labeling patterns of intracellular metabolites, typically protein-bound amino acids, using techniques like mass spectrometry or NMR. sci-hub.seresearchgate.net This information, combined with a metabolic network model and measurements of extracellular nutrient uptake and product secretion, allows for the calculation of fluxes throughout the central carbon metabolism. sci-hub.semdpi.com
Theoretical Frameworks for Isotopomer Modeling and Data Interpretation
The core of ¹³C-MFA lies in the mathematical modeling of isotopomer distributions. sci-hub.se An isotopomer is a molecule with a specific configuration of isotopes. nih.gov When a ¹³C-labeled substrate is metabolized, the labeled carbons are redistributed, creating a unique mixture of isotopomers for each downstream metabolite. mdpi.comnih.gov
The process involves several key assumptions, such as the system being at a metabolic and isotopic steady state, meaning the concentrations of metabolites and the fraction of labeling in each metabolite are constant over time. sci-hub.senih.gov The model consists of a set of algebraic equations that describe the relationships between the metabolic fluxes and the measured isotopomer abundances. nih.gov By fitting the model to the experimental data, the unknown flux values can be estimated. sci-hub.senih.gov This approach is often an overdetermined system, which allows for statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes. nih.gov
More advanced techniques, such as isotopically non-stationary ¹³C-MFA (INST-MFA), have been developed to analyze systems that have not reached isotopic steady state. frontiersin.org This method considers the time-dependent changes in labeling patterns, providing a more dynamic view of metabolism. frontiersin.org
Table 2: Key Concepts in ¹³C-MFA Modeling
| Concept | Description |
|---|---|
| Metabolic Model | A stoichiometric model of the biochemical reactions occurring in the cell, defining the scope of the analysis. nih.gov |
| Isotopomer Balance | A set of equations that describe how the isotopomer distributions of metabolites are related through the network of reactions. sci-hub.se |
| Flux Estimation | A computational procedure to find the set of flux values that best explains the experimentally measured labeling data. sci-hub.se |
| Statistical Analysis | Methods to evaluate the quality of the flux map, including goodness-of-fit tests and calculation of confidence intervals for the estimated fluxes. nih.gov |
Exploration of Anaplerotic and Cataplerotic Pathways Involving Cysteine Derivatives
Anaplerosis and cataplerosis are two opposing but coordinated sets of metabolic reactions that are crucial for maintaining cellular homeostasis. Anaplerosis refers to the replenishment of intermediates of the tricarboxylic acid (TCA) cycle, while cataplerosis is the removal of these intermediates for biosynthetic purposes. researchgate.netannualreviews.org The TCA cycle is a central hub connecting the metabolism of carbohydrates, fats, and proteins. ahajournals.org Cysteine, as a sulfur-containing amino acid, can be catabolized to enter central carbon metabolism, contributing to both anaplerotic and cataplerotic fluxes. nih.gov
Using DL-Cysteine, S-benzyl (1-13C) as a tracer allows for precise tracking of the carbon atom from cysteine as it is integrated into other metabolic pathways. Cysteine catabolism can generate several key intermediates, including pyruvate (B1213749), which can then be converted to acetyl-CoA or oxaloacetate. nih.gov
Anaplerotic Role: When cysteine-derived pyruvate is carboxylated to form oxaloacetate, it directly replenishes the pool of TCA cycle intermediates. This is a classic anaplerotic reaction. Similarly, other metabolites derived from cysteine catabolism, such as succinate (B1194679) or α-ketoglutarate, can also feed into the TCA cycle, maintaining its function, especially under conditions of nutrient scarcity. nih.govharvard.edu
Cataplerotic Role: The intermediates of the TCA cycle are precursors for a wide range of biosynthetic pathways. annualreviews.org For instance, citrate (B86180) can be exported from the mitochondria to the cytosol for the synthesis of fatty acids, while oxaloacetate and α-ketoglutarate are precursors for the synthesis of several other amino acids like aspartate and glutamate. researchgate.netannualreviews.org When the carbon backbone traced from ¹³C-labeled cysteine is found in these end-products, it demonstrates a cataplerotic flux. Cysteine-derived pyruvate can also be a substrate for gluconeogenesis, bridging cysteine metabolism with glucose-dependent pathways. nih.gov
Research has shown that cysteine metabolism can regulate anaplerotic carbon flow in the TCA cycle and influence the levels of other amino acids, such as aspartate. harvard.edu This highlights the integral role of cysteine in cellular bioenergetics and biomass production. nih.gov
| Cysteine-Derived Intermediate | Metabolic Fate | Pathway Type | Significance |
| Pyruvate | Conversion to Oxaloacetate | Anaplerosis | Replenishes TCA cycle intermediates. nih.gov |
| Pyruvate | Conversion to Acetyl-CoA | TCA Cycle Fuel | Enters the TCA cycle for energy production. nih.gov |
| Pyruvate | Conversion to Glucose | Cataplerosis | Substrate for gluconeogenesis. nih.gov |
| α-Ketoglutarate | Conversion to Glutamate | Cataplerosis | Precursor for amino acid synthesis. nih.gov |
| Succinate | Entry into TCA Cycle | Anaplerosis | Replenishes TCA cycle intermediates. nih.gov |
| Citrate (from Acetyl-CoA) | Export to Cytosol | Cataplerosis | Precursor for fatty acid synthesis. annualreviews.org |
Table 2: Anaplerotic and Cataplerotic Fates of Cysteine Carbon. This interactive table summarizes how intermediates from cysteine degradation, traced by ¹³C labeling, contribute to central metabolic pathways.
Integration with Systems Biology Approaches for Network Reconstruction
Systems biology aims to understand the complex interactions within a biological system as a whole. skemman.is A key component of this approach is the development of genome-scale metabolic network reconstructions, which are comprehensive, highly curated knowledge bases of an organism's metabolic capabilities. pnas.orgnih.gov These reconstructions represent a structured compilation of all known metabolic reactions in an organism, derived from genomic and literature data. pnas.orgresearchgate.net
While these reconstructions provide a qualitative map of metabolism, they lack quantitative information about the actual flow of metabolites (fluxes) through the network under specific conditions. embopress.org This is where experimental data from ¹³C-tracer studies, using compounds like DL-Cysteine, S-benzyl (1-13C), become indispensable.
The integration of ¹³C-MFA data with genome-scale models serves several critical functions:
Model Validation and Refinement: Experimental flux data provide a means to test and validate the predictions of the metabolic model. embopress.org Discrepancies between predicted fluxes and measured fluxes can highlight gaps or errors in the network reconstruction, leading to its refinement and improved accuracy. pnas.org
Quantitative Analysis: The flux maps generated from ¹³C-MFA provide quantitative constraints that transform a static network map into a predictive computational model. embopress.org This allows for the simulation of cellular phenotypes, such as growth rates and byproduct secretion, with much higher accuracy. embopress.org
Discovery of Novel Pathways: Isotope tracing can reveal unexpected metabolic activities or novel pathways that were not included in the initial network reconstruction. pnas.org
The process involves using the experimentally determined fluxes as constraints in a modeling framework, such as Flux Balance Analysis (FBA), to analyze the system's capabilities. embopress.org This integrated approach provides a powerful platform for a global assessment of functional metabolic states and for understanding how cellular metabolism responds to genetic or environmental perturbations. pnas.org The ultimate goal is to create a predictive model that accurately reflects the in vivo behavior of the cell, which is fundamental for applications in metabolic engineering and the study of disease. mdpi.com
| Step | Description | Role of DL-Cysteine, S-benzyl (1-13C) Data |
| 1. Network Reconstruction | A comprehensive metabolic network is assembled from genomic and bibliomic data, defining all possible reactions. pnas.orgnih.gov | Provides the foundational map for interpreting flux data. |
| 2. ¹³C-Tracer Experiment | Cells are cultured with a labeled substrate like DL-Cysteine, S-benzyl (1-13C) to measure isotopic enrichment in metabolites. sci-hub.se | Generates quantitative data on the flow of cysteine's carbon through the network. |
| 3. Flux Calculation | Computational methods are used to calculate the set of intracellular fluxes that best explain the measured isotopic labeling patterns. mdpi.comsci-hub.se | Provides specific, quantitative flux values for reactions involving cysteine metabolism. |
| 4. Model Integration | The calculated fluxes are used as constraints to refine the genome-scale metabolic model. embopress.org | The quantitative data validate, invalidate, or refine reaction pathways in the model, increasing its predictive power. |
| 5. Phenotype Simulation | The constrained and validated model is used to simulate and predict cellular behavior under various conditions. pnas.orgembopress.org | Enables a systems-level understanding of how cysteine metabolism impacts overall cellular function. |
Table 3: Workflow for Integrating ¹³C-Flux Data with Systems Biology Models. This interactive table illustrates the process of enhancing metabolic network reconstructions with quantitative experimental data.
Mechanistic Investigations of Biochemical Reactions and Enzyme Systems
Elucidation of Reaction Mechanisms Involving Cysteine and its Derivatives
The ¹³C label at the carboxyl-carbon position of S-benzyl-cysteine serves as a powerful probe for elucidating the metabolic fate of cysteine and its derivatives. When introduced into a biological system, the journey of the ¹³C-labeled carbon can be meticulously followed. This allows scientists to identify metabolites, delineate pathway intermediates, and confirm proposed reaction mechanisms. For instance, in reactions where the cysteine backbone is transformed, the ¹³C label allows for the unambiguous identification of the resulting products containing the original carboxyl group. ontosight.ai
The modification of cysteine by adding a benzyl (B1604629) group creates S-benzylcysteine, a compound that can have altered reactivity and interactions within biological systems, providing insights into how such modifications influence protein function and biochemical pathways. ontosight.ai The study of its metabolism, facilitated by the isotopic label, contributes to a deeper understanding of amino acid biochemistry. ontosight.ai
Probing Enzyme Catalysis and Substrate Specificity of Cysteine-Related Enzymes
S-benzyl-cysteine is a recognized substrate for several classes of enzymes that metabolize cysteine S-conjugates. nih.govuniprot.orgnih.gov The ¹³C-labeled variant is instrumental in studying the catalytic mechanisms and substrate preferences of these enzymes. By monitoring the appearance of ¹³C-labeled products over time, researchers can determine kinetic parameters and assess how structural changes in substrates affect enzyme activity.
Many toxic electrophiles are detoxified through the mercapturate pathway, which involves the formation of a glutathione (B108866) S-conjugate that is subsequently metabolized to a cysteine S-conjugate. nih.govnih.gov In some cases, however, this pathway can lead to bioactivation, where the cysteine S-conjugate is converted to a toxic metabolite by enzymes like cysteine S-conjugate β-lyases. nih.govnih.gov S-benzyl-DL-cysteine (1-¹³C) is a valuable tool for studying these divergent pathways.
Studies on C-S β-Lyases and S-Oxidases
C-S β-Lyases: These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the cleavage of the carbon-sulfur bond in cysteine S-conjugates. nih.govmdpi.com The reaction is an α,β-elimination that yields a thiol, pyruvate (B1213749), and ammonia (B1221849). nih.govwikipedia.org When S-benzyl-cysteine (1-¹³C) is used as the substrate, the ¹³C label is retained in the pyruvate molecule. Detecting ¹³C-labeled pyruvate provides direct evidence of the β-lyase activity and a means to quantify the reaction rate. Several C-S lyases have been shown to process S-benzyl-L-cysteine. uniprot.org
S-Oxidases: This class of enzymes catalyzes the oxidation of the sulfur atom in cysteine conjugates. In rat liver and kidney microsomes, a cysteine conjugate S-oxidase activity converts S-benzyl-L-cysteine to S-benzyl-L-cysteine sulfoxide (B87167) in the presence of NADPH and oxygen. nih.gov This activity is believed to be associated with flavin-containing monooxygenases. nih.gov Using S-benzyl-cysteine (1-¹³C) allows for the precise tracking of the substrate's conversion to its sulfoxide product. More recently, a cysteine salvage pathway in soil bacteria was identified that uses two flavoenzymes: CmoO, which performs a stereospecific sulfoxidation, and CmoJ, which catalyzes the cleavage of a C–S bond in the resulting sulfoxide. nih.gov The ¹³C-labeled compound is ideal for investigating the mechanism of such novel C-S bond cleavage reactions. nih.gov
| Enzyme/System | Substrate | Products | Research Focus |
| Cysteine-S-conjugate β-lyase (from Corynebacterium striatum) | S-benzyl-L-cysteine | Benzyl mercaptan, Pyruvate, NH₄⁺ | Catalyzes the cleavage of the C-S bond. uniprot.org |
| Cysteine conjugate S-oxidase (from Rat liver/kidney microsomes) | S-benzyl-L-cysteine | S-benzyl-L-cysteine sulfoxide | Catalyzes the stereospecific sulfoxidation of the substrate. nih.gov |
| CmoO/CmoJ Pathway (in soil bacteria) | S-alkyl cysteine | Sulfenic acid and other products | A salvage pathway involving sequential sulfoxidation and C-S bond cleavage. nih.gov |
Investigations into Sulfur Assimilation Pathways
Sulfur assimilation is the process by which organisms incorporate inorganic sulfur into organic molecules, with the synthesis of cysteine being a central step. wikipedia.org S-benzyl-L-cysteine (SBC) is a known inhibitor of this pathway, specifically targeting the enzyme O-acetylserine (thiol) lyase (OAS-TL), which catalyzes the final step of cysteine synthesis. nih.gov In maize plants, the application of SBC leads to a decrease in CO₂ assimilation and disrupts photosynthesis by limiting the availability of L-cysteine needed for the synthesis of proteins and prosthetic groups. nih.gov The use of S-benzyl-DL-cysteine (1-¹³C) in such studies would enable researchers to trace the inhibitor itself, investigate its potential metabolism, and understand its precise interaction at the active site of the target enzyme.
Isotope Effects in Kinetic Studies for Reaction Mechanism Delineation
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org This effect arises from the difference in mass between isotopes, which affects the vibrational frequencies of chemical bonds. wikipedia.org Measuring KIEs is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. harvard.edu
When S-benzyl-DL-cysteine (1-¹³C) is used in an enzymatic reaction, a ¹³C KIE can be measured. A "normal" KIE (k₁₂/k₁₃ > 1) is observed if a bond to the ¹³C-labeled carboxyl carbon is broken or significantly altered in the rate-determining transition state of the reaction. wikipedia.org Conversely, if no significant KIE is observed (k₁₂/k₁₃ ≈ 1), it suggests that chemical changes at the carboxyl group are not involved in the rate-limiting step. nih.gov
For example, in a hypothetical decarboxylation reaction catalyzed by a lyase, the cleavage of the C-C bond between the carboxyl carbon and the alpha-carbon would be the key step. Using S-benzyl-DL-cysteine (1-¹³C) would be expected to produce a significant KIE, providing strong evidence for this mechanism. While the ¹³C KIE is generally smaller than the deuterium (B1214612) KIE (typically around 1.04 vs. 6-10), modern analytical techniques like NMR and isotope-ratio mass spectrometry allow for its precise measurement. wikipedia.orgnih.gov This approach can distinguish between different proposed mechanisms, such as ordered versus random substrate binding in multi-substrate enzymes. nih.gov
Role in Advanced Peptide and Protein Chemistry Research
Utilization of DL-Cysteine, S-Benzyl (1-13C) as a Precursor in Peptide Synthesis
DL-Cysteine, S-Benzyl (1-13C) serves as a key building block in the chemical synthesis of peptides. evitachem.comresearchgate.net The synthesis of peptides is a complex undertaking that requires careful protection of the various functional groups on amino acids to ensure that peptide bonds form only between the desired carboxyl and amino groups. ekb.egsigmaaldrich.com The S-benzyl group is a widely used protecting group for the thiol side chain of cysteine, preventing unwanted side reactions such as oxidation or alkylation during the synthetic process. acs.orgrsc.org The incorporation of the ¹³C label at the carboxyl terminus allows for the creation of peptides that can be tracked and studied using mass spectrometry and NMR spectroscopy. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient, automated production of peptides. researchgate.netrsc.org The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. sigmaaldrich.comucl.ac.uk
The general SPPS cycle consists of:
Anchoring: The first amino acid, with its amino group protected, is attached to the solid support via its C-terminus.
Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) is removed. researchgate.net
Coupling: The next N-protected amino acid is activated and coupled to the newly freed N-terminus of the resin-bound peptide.
Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled. ucl.ac.uk
Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. sigmaaldrich.com
DL-Cysteine, S-Benzyl (1-13C) is incorporated into the peptide sequence during the coupling step. The S-benzyl protecting group is stable under the conditions used for both the Boc/Benzyl (B1604629) and Fmoc/tBu SPPS strategies, ensuring the integrity of the thiol group throughout the synthesis. rsc.org The use of a labeled cysteine derivative is particularly problematic in C-terminal positions during Fmoc-SPPS, as it can be prone to racemization; however, careful selection of reaction conditions and protecting groups can minimize this side reaction. csic.es
| SPPS Strategy | N-Terminal Protection | Side-Chain Protection | Cleavage Reagent | Compatibility with S-Benzyl Group |
| Boc/Bzl | tert-Butyloxycarbonyl (Boc) | Benzyl-based groups (Bzl) | Anhydrous HF | High |
| Fmoc/tBu | 9-Fluorenylmethoxycarbonyl (Fmoc) | tert-Butyl-based groups (tBu) | Trifluoroacetic acid (TFA) | High |
While SPPS is dominant, solution-phase peptide synthesis remains a vital technique, particularly for the large-scale production of shorter peptides or for fragment condensation strategies to build larger proteins. ekb.egnih.gov In this method, protected amino acids and peptide fragments are coupled in a suitable solvent. ekb.eg
The principles of protection and activation are the same as in SPPS. The S-benzyl protecting group on the cysteine is crucial for preventing the nucleophilic thiol from participating in unwanted reactions in the solution. acs.orgrsc.org DL-Cysteine, S-Benzyl (1-13C) can be incorporated into a peptide fragment, which is then purified and subsequently coupled to another fragment in solution. This convergent approach, known as fragment condensation, can be more efficient for synthesizing very long peptides. nih.gov
Introduction of Isotopic Labels for Structural and Conformational Studies of Peptides and Proteins
Isotopic labeling is a powerful technique for elucidating the three-dimensional structure and dynamics of proteins and peptides. ckisotopes.com By replacing a naturally abundant carbon-12 atom with a carbon-13 atom, researchers can introduce a specific probe that can be detected by NMR spectroscopy. nih.govwindows.net
The ¹³C label in DL-Cysteine, S-Benzyl (1-13C) is positioned at the carbonyl carbon. Once this labeled amino acid is incorporated into a peptide, the ¹³C nucleus acts as a sensitive reporter of its local chemical environment. Changes in the protein's conformation, such as those occurring during protein folding, ligand binding, or interaction with other molecules, will alter the electronic environment around the labeled site. nih.govnih.gov These alterations cause a change in the NMR resonance frequency, or chemical shift, of the ¹³C atom. By analyzing these chemical shifts, scientists can gain detailed insights into the protein's structure and conformational dynamics at a specific residue. nih.gov
Applications in Protein Labeling for Biomolecular NMR Spectroscopy
Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying proteins in their native solution state. windows.net However, the NMR spectra of large proteins are often exceedingly complex due to the sheer number of overlapping signals from thousands of atoms. Site-specific isotopic labeling, using compounds like DL-Cysteine, S-Benzyl (1-13C), is a key strategy to overcome this challenge. ckisotopes.comisotope.com
By introducing a ¹³C label at a single, known position within a protein, the NMR analysis can be focused on that specific site. windows.net This simplifies the spectra and allows for the unambiguous assignment of signals. Techniques such as ¹H-¹³C heteronuclear single-quantum coherence (HSQC) spectroscopy can be used to correlate the labeled carbon with its attached proton, providing precise structural constraints. acs.orgresearchgate.net This approach enables researchers to map protein-protein interaction surfaces, study enzyme mechanisms, and characterize the dynamic motions that are critical to protein function.
| NMR Application | Information Gained | Key Advantage of ¹³C Labeling |
| Structural Determination | 3D coordinates of atoms, protein fold | Simplifies spectra, provides specific distance and angle constraints. nih.gov |
| Conformational Dynamics | Protein flexibility, folding pathways | Acts as a site-specific probe to monitor environmental changes over time. nih.gov |
| Ligand Binding | Identification of binding sites, affinity measurement | Chemical shift perturbations upon ligand binding reveal the interaction interface. nih.gov |
| Enzyme Catalysis | Characterization of active site residues | Monitors changes in the local environment of the catalytic cysteine during the reaction. |
Investigation of Post-Translational Modifications and Cysteine Reactivity in Peptides
Cysteine is one of the most chemically reactive amino acids, and its thiol side chain is the target of numerous post-translational modifications (PTMs). chomixbio.comnih.gov These modifications, such as oxidation, S-nitrosylation, and glutathionylation, play critical roles in regulating protein function, signaling, and cellular stress responses. biorxiv.orgnih.gov
Studying the reactivity of a specific cysteine residue within a protein can be challenging. Isotopic labeling provides a powerful solution. After a peptide is synthesized using DL-Cysteine, S-Benzyl (1-13C) and the S-benzyl protecting group is removed, the now-free, ¹³C-labeled cysteine residue can be studied. The isotopic label acts as a unique mass tag, allowing researchers to use mass spectrometry to precisely track the fate of that specific cysteine. nih.gov
For example, in quantitative proteomics experiments, a protein containing the labeled cysteine can be exposed to a drug or an oxidative stressor. By analyzing the resulting peptide fragments with mass spectrometry, scientists can identify if the labeled cysteine has been modified and can quantify the extent of this modification. nih.govnih.gov This approach helps to pinpoint functional cysteines within the vast landscape of the proteome and to understand how their reactivity is tuned to perform diverse biological roles. nih.govoup.com
Advanced Analytical Methodologies Employing Dl Cysteine, S Benzyl 1 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. When utilized with isotopically labeled compounds such as DL-Cysteine, S-Benzyl (1-¹³C), its capabilities are significantly enhanced, providing detailed insights at the atomic level.
¹³C-NMR for Isotopic Enrichment Assessment and Positional Isomer Analysis
¹³C-NMR spectroscopy serves as a primary method for verifying the incorporation and specific location of the ¹³C isotope within a molecule. For DL-Cysteine, S-Benzyl (1-¹³C), the ¹³C label is intentionally placed at the C1 (carboxyl) position. ¹³C-NMR can precisely confirm this by showing a significantly enhanced signal at the chemical shift corresponding to the carboxyl carbon.
The assessment of isotopic enrichment is quantitative. By comparing the integral of the ¹³C-enriched carbon signal to that of a known internal standard or to the signals of the naturally abundant ¹³C carbons in the rest of the molecule, the percentage of enrichment can be accurately determined. acs.org This is crucial for studies where the degree of labeling directly impacts the interpretation of experimental results.
Furthermore, ¹³C-NMR is instrumental in positional isomer analysis. In the synthesis of isotopically labeled compounds, there is a possibility of forming isomers where the label is incorporated at an unintended position. The distinct chemical shifts of each carbon atom in the molecule's ¹³C-NMR spectrum allow for the unambiguous identification of the labeled site. For instance, the chemical shift of the C1 carboxyl carbon in S-benzyl-DL-cysteine is distinct from the C2 (α-carbon) and C3 (β-carbon) positions, ensuring that the ¹³C label is correctly located. This technique can distinguish between different isotopomers, which are molecules that have the same number of isotopic atoms but differ in their positions. nih.gov
Table 1: Representative ¹³C-NMR Chemical Shifts for S-Benzyl-DL-Cysteine
| Carbon Position | Approximate Chemical Shift (ppm) | Expected Observation for DL-Cysteine, S-Benzyl (1-¹³C) |
| C1 (Carboxyl) | ~172 | Highly enhanced signal intensity due to ¹³C enrichment. |
| C2 (α-Carbon) | ~55 | Signal at natural abundance. |
| C3 (β-Carbon) | ~35 | Signal at natural abundance. |
| Benzyl (B1604629) CH₂ | ~36 | Signal at natural abundance. |
| Benzyl Aromatic C | ~127-138 | Signals at natural abundance. |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Multi-dimensional NMR for Structural Elucidation and Dynamic Studies of Labeled Biomolecules
The incorporation of ¹³C-labeled amino acids like S-benzyl-DL-cysteine into peptides and proteins opens the door for advanced multi-dimensional NMR experiments. nih.gov These techniques are essential for determining the three-dimensional structures and studying the dynamics of complex biomolecules in solution. scispace.com
Experiments such as HSQC (Heteronuclear Single Quantum Coherence), HNCA (correlating amide proton and nitrogen with the alpha-carbon of the same and preceding residue), and HNCACB (correlating amide proton and nitrogen with the alpha and beta-carbons of the same and preceding residue) rely on the presence of ¹³C (and ¹⁵N) labels to establish connectivity between different atoms in the protein backbone and side chains. meihonglab.com By introducing DL-Cysteine, S-Benzyl (1-¹³C), specific signals corresponding to the cysteine residue can be selectively observed or enhanced, aiding in the otherwise complex process of resonance assignment in a crowded protein spectrum. acs.org
Once assignments are made, Nuclear Overhauser Effect (NOE) based experiments (like ¹³C-edited NOESY-HSQC) can be used to measure through-space distances between protons. The ¹³C label acts as a filter, allowing for the specific observation of NOEs involving protons attached to or near the labeled carbon. This information is critical for calculating the protein's tertiary structure.
Dynamic studies also benefit from isotopic labeling. By measuring relaxation parameters (T₁, T₂, and heteronuclear NOE) for the labeled ¹³C nucleus, information about the mobility of that specific part of the biomolecule on different timescales can be obtained. This provides insights into protein folding, conformational changes, and interactions with other molecules. The use of ¹³C labeling, often in conjunction with deuteration, has been instrumental in extending these studies to larger protein systems. nih.govutoronto.ca
Application in ¹³C-NMR Based Metabolic Profiling
¹³C-NMR based metabolic profiling, or metabolomics, is a powerful approach for studying metabolic pathways and fluxes. nih.govacs.org When cells or organisms are supplied with a ¹³C-labeled substrate, the label is incorporated into downstream metabolites. By analyzing cell extracts with ¹³C-NMR, the flow of carbon through various metabolic pathways can be traced. nih.gov
DL-Cysteine, S-Benzyl (1-¹³C) can be used as a tracer to study cysteine metabolism. After cellular uptake and potential enzymatic cleavage of the S-benzyl group, the ¹³C-labeled cysteine can enter various metabolic pathways. For example, it can be incorporated into proteins, used in the synthesis of glutathione (B108866), or catabolized. ¹³C-NMR analysis of the cellular metabolites would reveal ¹³C-labeled downstream products, providing a direct readout of the metabolic fate of the cysteine molecule.
This technique allows for the identification and quantification of metabolites and their isotopomers without the need for chromatographic separation. pnas.org The position-specific information from NMR is highly valuable in resolving ambiguities in metabolic pathways. nih.gov For instance, by tracking the ¹³C label that originated from the C1 position of cysteine, one can elucidate the specific enzymatic reactions it undergoes. This approach, often part of a broader strategy known as Metabolic Flux Analysis (MFA), provides a quantitative understanding of the rates of metabolic reactions within a biological system. 13cflux.netcreative-proteomics.com
Mass Spectrometry (MS) Based Methodologies
Mass spectrometry (MS) is a cornerstone of analytical chemistry, valued for its exceptional sensitivity and ability to determine the mass-to-charge ratio of ions. When applied to isotopically labeled compounds like DL-Cysteine, S-Benzyl (1-¹³C), MS techniques provide precise information on isotopic incorporation, molecular integrity, and structural characteristics.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with very high accuracy, typically to within a few parts per million (ppm). This capability is indispensable for analyzing isotopically labeled compounds. For DL-Cysteine, S-Benzyl (1-¹³C), HRMS is used to confirm both its molecular formula and its isotopic purity.
The mass of a molecule containing a ¹³C atom is approximately 1.00335 Da greater than the same molecule containing a ¹²C atom. HRMS can easily resolve this mass difference. By analyzing a sample of DL-Cysteine, S-Benzyl (1-¹³C), the resulting mass spectrum will show a distinct peak for the ¹³C-labeled molecule (M+1) and a much smaller peak for the unlabeled (M+0) molecule. The ratio of the intensities of these peaks allows for the precise calculation of the isotopic purity.
Furthermore, the high mass accuracy of HRMS allows for the unambiguous confirmation of the elemental composition. acs.org The measured exact mass is compared to the theoretical exact mass calculated for the chemical formula (C₁₀H₁₃NO₂S, with one ¹²C substituted for ¹³C). A close match provides strong evidence for the correct molecular formula, confirming the identity of the compound. This is a critical quality control step in the synthesis and use of labeled compounds for research. escholarship.org
Table 2: HRMS Data for DL-Cysteine, S-Benzyl (1-¹³C)
| Species | Chemical Formula | Theoretical Exact Mass (Da) | Expected Observation |
| Unlabeled (M+0) | C₁₀H₁₃NO₂S | 211.0667 | Minor peak, intensity reflects natural abundance and any unlabeled impurity. |
| ¹³C-labeled (M+1) | C₉¹³CH₁₃NO₂S | 212.0700 | Major peak, intensity reflects the high level of isotopic enrichment. |
Quantitative Proteomics and Metabolomics Utilizing Isotopic Standards
The use of stable isotope-labeled compounds as internal standards has revolutionized quantitative analyses in proteomics and metabolomics. DL-Cysteine, S-Benzyl (1-¹³C) serves as an ideal internal standard for the precise and accurate quantification of its unlabeled counterpart and related metabolites in complex biological matrices. The core principle lies in the methodology of Isotope Dilution Mass Spectrometry (IDMS). In this approach, a known quantity of the ¹³C-labeled standard is introduced into a biological sample at an early stage of preparation.
The isotopically labeled standard is chemically identical to the endogenous analyte and thus exhibits the same behavior during sample extraction, derivatization, chromatographic separation, and ionization in the mass spectrometer. However, it is distinguishable by its mass-to-charge (m/z) ratio due to the incorporated ¹³C atom. By measuring the peak intensity ratio of the ¹³C-labeled standard to the native ¹²C-analyte, precise quantification can be achieved, effectively correcting for sample loss and matrix-induced variations during analysis. isotope.compubcompare.ai
Stable isotope-labeled amino acids (SILAAs) are indispensable tools in these fields. chempep.com In proteomics, they are crucial for quantifying protein expression levels and post-translational modifications, particularly those involving cysteine residues which are susceptible to various redox modifications. nih.govunc.edu In metabolomics, these standards are essential for determining the absolute concentration of metabolites and for metabolic flux analysis, which tracks the flow of atoms from isotopic tracers through metabolic pathways. pubcompare.ainih.govnih.gov The use of ¹³C-labeled standards, such as DL-Cysteine, S-Benzyl (1-¹³C), provides a robust foundation for obtaining high-quality, reproducible quantitative data in systems biology and biomarker discovery. acs.org
| Application Area | Methodology | Role of DL-Cysteine, S-Benzyl (1-13C) | Key Outcome |
|---|---|---|---|
| Quantitative Proteomics | Isotope-Coded Affinity Tags (ICAT) variants; Stable Isotope Labeling with Amino acids in Cell Culture (SILAC) | Used as a standard for quantifying cysteine-containing peptides and proteins. unc.edu | Accurate relative and absolute protein quantification. |
| Metabolomics | Isotope Dilution Mass Spectrometry (IDMS) | Serves as an internal standard for the absolute quantification of S-Benzyl-Cysteine. isotope.com | Precise measurement of metabolite concentrations. |
| Metabolic Flux Analysis | Isotope Tracing | Acts as a reference point for tracking the incorporation of ¹³C from a labeled precursor into metabolic pathways. nih.gov | Determination of relative pathway activities and metabolic fluxes. |
Chromatographic Separations for Labeled Metabolite Profiling
Chromatographic separation is a critical prerequisite for the accurate profiling of metabolites in complex biological samples by mass spectrometry. Techniques such as gas chromatography (GC) and liquid chromatography (LC) are employed to separate individual compounds from the mixture before they enter the mass spectrometer. This separation minimizes ion suppression, resolves isomeric and isobaric compounds, and reduces the complexity of the resulting mass spectra. The inclusion of ¹³C-labeled internal standards like DL-Cysteine, S-Benzyl (1-¹³C) is integral to this workflow, as the standard co-elutes with its unlabeled analogue, providing a continuous reference for retention time alignment and quantification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile, and thermally stable metabolites. For non-volatile compounds like amino acids, a chemical derivatization step is mandatory to increase their volatility. nih.gov This typically involves processes like methoxyamination followed by trimethylsilylation. nih.gov
During analysis, the derivatized DL-Cysteine, S-Benzyl (1-¹³C) co-elutes with the derivatized native analyte from the GC column. In the mass spectrometer, both the labeled standard and the native analyte produce characteristic fragmentation patterns. The key difference is that the fragments containing the ¹³C-labeled carbon atom will exhibit a mass shift of +1 Da. This mass difference allows for their distinct detection and the calculation of their relative abundance, leading to accurate quantification. nih.gov
| Fragment Description | Unlabeled (¹²C) m/z | DL-Cysteine, S-Benzyl (1-¹³C) Labeled m/z | Mass Shift (Da) |
|---|---|---|---|
| Molecular Ion [M]+ | X | X+1 | +1 |
| Fragment containing C1 (carboxyl group) | Y | Y+1 | +1 |
| Fragment without C1 (e.g., loss of COOH) | Z | Z | 0 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Samples
Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of a wide range of metabolites in complex biological samples, such as plasma, urine, and cell extracts. It accommodates non-volatile and thermally labile compounds without the need for chemical derivatization, making it a preferred method for comprehensive metabolite profiling. acs.orgresearchgate.net
In an LC-MS workflow, DL-Cysteine, S-Benzyl (1-¹³C) is added to the sample prior to processing. The sample is then subjected to separation on an LC column, often a reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) column. nih.govnih.gov The labeled standard co-elutes with the endogenous S-Benzyl-Cysteine, and both are subsequently ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. The mass analyzer distinguishes between the native analyte and the heavier isotopic standard, allowing for precise quantification by comparing their respective signal intensities. unc.edunih.gov
This approach has been successfully applied to quantify cysteine and other thiols in human plasma. For example, a rapid LC-Fourier Transform Mass Spectrometry (FTMS) method was developed for the simultaneous measurement of cysteine and cystine. nih.gov The method utilized ¹³C-labeled internal standards to achieve accurate quantification, demonstrating that this technique can reliably measure subtle changes in metabolite concentrations, which is critical for studying redox homeostasis in various physiological and pathological states. nih.govresearchgate.net The use of ¹³C-labeled standards in LC-MS provides a robust and reliable platform for high-throughput quantitative metabolomics. nih.gov
| Parameter | Description | Example/Relevance |
|---|---|---|
| LC Column | Stationary phase for separation. | C18 column for separating compounds based on hydrophobicity. nih.govresearchgate.net |
| Mobile Phase | Solvent system to elute compounds. | Water-acetonitrile gradient with 0.1% formic acid. nih.gov |
| Ionization Source | Method to generate ions from eluted molecules. | Electrospray Ionization (ESI), suitable for polar molecules. researchgate.net |
| Mass Analyzer | Separates ions based on m/z ratio. | Orbitrap or Time-of-Flight (TOF) for high-resolution mass analysis. nih.gov |
| Detection Mode | Method of data acquisition. | Multiple Reaction Monitoring (MRM) for targeted quantification. nih.gov |
Future Directions and Emerging Research Avenues
Development of Next-Generation Synthetic Routes for Complex Isotope Tracers
The synthesis of complex, specifically labeled isotope tracers like S-Benzyl (1-13C)-DL-Cysteine is crucial for advancing metabolic research. Current synthetic strategies often involve multi-step processes that can be time-consuming and may result in lower yields. Future research is focused on developing more efficient, stereoselective, and cost-effective synthetic routes.
Key areas of development include:
Catalytic C-H Functionalization: Emerging techniques using palladium catalysis for C(sp³)–H functionalization are being explored to introduce the 13C label with high precision and efficiency. rsc.org This approach could simplify the synthesis of various 13C methyl-labeled amino acids. rsc.orgnih.gov
Enzymatic Synthesis: Biocatalytic methods using engineered enzymes offer the potential for highly specific and environmentally friendly synthesis of isotopically labeled compounds.
Microfluidic Synthesis: The use of microfluidic reactors can enhance reaction control, improve yields, and enable the synthesis of radiotracers and stable isotope-labeled compounds on a smaller scale with greater efficiency. rsc.org This is particularly relevant for producing tracers for positron emission tomography (PET). researchgate.netbenthamdirect.com
These next-generation synthetic methodologies aim to expand the toolkit of available isotopic tracers, facilitating more complex and insightful biological studies. nih.gov
Table 1: Comparison of Synthetic Approaches for Isotope Labeled Amino Acids
| Synthetic Method | Advantages | Disadvantages | Potential for S-Benzyl (1-13C)-DL-Cysteine |
|---|---|---|---|
| Traditional Multi-step Synthesis | Well-established protocols | Time-consuming, lower overall yield, potential for racemization | Currently used, but with room for improvement. |
| Catalytic C-H Functionalization | Fewer steps, higher efficiency, high regioselectivity | Requires development of specific catalysts, potential for side reactions | High potential for a more direct and efficient synthesis. rsc.org |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability can be limiting, substrate specificity | Promising for producing enantiomerically pure L- or D-isomers. |
| Microfluidic Synthesis | Precise reaction control, rapid optimization, improved safety for radiotracers | Scalability can be a challenge, potential for clogging | Ideal for small-scale, on-demand synthesis for specific experiments. rsc.org |
Integration of 13C-Labeled S-Benzyl Cysteine in Organoid and Microfluidic Culture Systems
Organoid and microfluidic "organ-on-a-chip" systems represent a significant leap forward from traditional 2D cell cultures, offering more physiologically relevant models of human tissues and organs. The integration of 13C-labeled tracers like S-Benzyl (1-13C)-DL-Cysteine into these advanced platforms opens new avenues for studying cellular metabolism in a context that more closely mimics in vivo conditions.
In these systems, S-Benzyl (1-13C)-DL-Cysteine can be used to trace the metabolic fate of the cysteine molecule, providing insights into protein synthesis, glutathione (B108866) production, and other vital cellular processes. The use of stable isotope labeling by amino acids in cell culture (SILAC) is a well-established method for quantitative proteomics that can be adapted for these 3D culture systems. nih.govresearchgate.net This allows for the precise quantification of changes in protein abundance and turnover in response to various stimuli.
Researchers can investigate how different cell types within an organoid metabolize cysteine and how these metabolic pathways are altered in disease states. This approach can provide a deeper understanding of metabolic reprogramming in cancer or the mechanisms of drug toxicity in specific organs.
Computational Modeling and Simulation of Metabolic Networks with High-Resolution Isotopic Data
The data generated from experiments using 13C-labeled tracers are incredibly rich and complex. Computational modeling and simulation are essential tools for interpreting these datasets and extracting meaningful biological insights. researchgate.net Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique that uses isotopic labeling data to quantify the rates of metabolic reactions within a cell. nih.gov
High-resolution isotopic data, such as that obtainable with S-Benzyl (1-13C)-DL-Cysteine, can significantly improve the accuracy and resolution of metabolic flux maps. physiology.orgnih.gov By tracing the flow of the 13C label through various metabolic pathways, researchers can build detailed models of cellular metabolism. embopress.orgnih.gov These models can be used to:
Identify key metabolic pathways that are active under specific conditions.
Predict how metabolic fluxes will change in response to genetic or environmental perturbations. nih.gov
Uncover potential drug targets by identifying enzymes that are critical for cell growth or survival.
The integration of high-resolution data from multiple isotopic tracers can lead to more comprehensive and predictive models of metabolic networks. physiology.orgnih.gov However, it is important to consider the potential impact of kinetic isotope effects (KIEs) on the accuracy of these models, as enzymes may process the heavier isotopologues at slightly different rates. d-nb.info
Expansion of Applications in Chemical Biology and Advanced Biomaterial Design
The unique properties of S-benzyl-cysteine make it a valuable building block in chemical biology and the design of advanced biomaterials. myskinrecipes.com The introduction of a 13C label provides a powerful tool for tracking the incorporation and behavior of this molecule in complex systems.
In chemical biology, 13C-labeled S-benzyl-cysteine can be used as a probe to study protein structure and function. rsc.orgresearchgate.netrsc.org For example, it can be incorporated into peptides and proteins to monitor their conformational changes or interactions with other molecules using techniques like NMR spectroscopy.
In the field of biomaterials, S-benzyl-cysteine-containing peptides have been shown to self-assemble into hydrogels with potential applications in drug delivery and tissue engineering. nih.gov By using the 13C-labeled version, researchers can non-invasively monitor the stability and degradation of these biomaterials in vivo. Furthermore, S-benzyl-cysteine has been incorporated into natural nanogels to enhance their antibacterial activity. nih.gov The labeled compound could be used to study the mechanism of action and the fate of these nanogels.
Methodological Innovations in Spatially Resolved Isotopic Tracing
A significant challenge in metabolic research is understanding how metabolic pathways are spatially organized within tissues and even within single cells. nih.govspringernature.comprinceton.edu Methodological innovations in spatially resolved isotopic tracing are addressing this challenge by combining stable isotope labeling with advanced imaging techniques. nih.govthe-innovation.org
Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the distribution of molecules in a tissue section without the need for labels. springernature.com When combined with the administration of a 13C-labeled tracer like S-Benzyl (1-13C)-DL-Cysteine, MSI can be used to map the metabolic activity of different cell types within a tissue. researchgate.netnih.gov This "iso-imaging" approach can reveal metabolic heterogeneity in tumors, the brain, and other complex tissues. nih.govnih.gov
Future developments in this area are focused on improving the spatial resolution of MSI to the single-cell level and developing new computational tools for analyzing the complex datasets generated by these experiments. springernature.com These advancements will provide unprecedented insights into the spatial organization of metabolism and its role in health and disease.
Q & A
Basic Research Questions
Q. How can the synthesis of DL-Cysteine, S-Benzyl (1-13C) be optimized for isotopic purity in nucleophilic substitution reactions?
- Methodological Answer : Use benzyl halides (e.g., benzyl chloride) under mild conditions (e.g., dimethylformamide or dioxane solvents) to react with cysteine derivatives. Protect the amino group with tert-butyl esters to minimize side reactions . Monitor isotopic incorporation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to verify ¹³C labeling at the 1-position .
Q. What analytical techniques are most effective for confirming the structural integrity of DL-Cysteine, S-Benzyl (1-13C)?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation with ¹³C-NMR to confirm the isotopic label position. For stereochemical analysis, employ chiral chromatography or X-ray crystallography if crystalline forms are obtainable .
Q. How does the S-benzyl group influence the compound’s stability in redox-sensitive environments?
- Methodological Answer : Perform controlled redox experiments (e.g., using dithiothreitol or hydrogen peroxide) to assess disulfide bond formation. Compare kinetic data with non-benzylated cysteine analogs to isolate the benzyl group’s steric and electronic effects .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in isotopic labeling efficiency across different synthetic routes?
- Methodological Answer : Conduct comparative studies using alternative protecting groups (e.g., trityl vs. benzyl) or coupling agents (e.g., carbodiimides vs. phosphonium salts). Quantify isotopic incorporation via isotope ratio mass spectrometry (IRMS) and statistically analyze batch-to-batch variability .
Q. How can the ¹³C isotope in DL-Cysteine, S-Benzyl (1-13C) be leveraged to study metabolic flux in microbial systems?
- Methodological Answer : Use the compound as a tracer in isotopically non-stationary metabolic flux analysis (INST-MFA). Extract labeled metabolites (e.g., glutathione derivatives) and analyze via LC-MS/MS to track ¹³C incorporation into downstream pathways .
Q. What mechanisms explain discrepancies in thiol reactivity between DL-Cysteine, S-Benzyl (1-13C) and its non-isotopic counterpart?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies using stopped-flow spectroscopy or computational modeling (DFT). Compare activation energies for thiol-disulfide exchange reactions to isolate ¹³C-induced vibrational mode changes .
Q. How can electrochemical methods be adapted for selective deprotection of S-benzyl groups without disrupting the ¹³C label?
- Methodological Answer : Optimize electrochemical cleavage parameters (e.g., voltage, solvent pH) using a three-electrode system. Validate label retention via isotopic mass balance calculations and tandem MS fragmentation .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for validating reproducibility in isotopic labeling studies involving DL-Cysteine, S-Benzyl (1-13C)?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to MS datasets to distinguish technical noise from true biological variation. Include internal standards (e.g., ¹³C-glucose) for normalization .
Q. How should researchers design controls to differentiate isotope-specific effects from batch-related impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
